molecular formula C6H11N B2374865 Hex-5-yn-3-amine CAS No. 512188-83-9

Hex-5-yn-3-amine

Cat. No.: B2374865
CAS No.: 512188-83-9
M. Wt: 97.161
InChI Key: QRSKOUFDYNFCNV-UHFFFAOYSA-N
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Description

Hex-5-yn-3-amine is a primary amine with an alkyne functional group. It has the molecular formula C6H9N and is known for its potential therapeutic and industrial applications. The presence of both an amine and an alkyne group makes it a versatile compound in organic synthesis and various chemical reactions.

Scientific Research Applications

Hex-5-yn-3-amine has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.

    Biology: Investigated for its potential as a bioactive compound in drug discovery.

    Medicine: Explored for its therapeutic properties, particularly in the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The primary amine in Hex-5-yn-3-amine acts as a nucleophile, meaning it donates a pair of electrons to form a new bond. This makes it more reactive than ammonia, allowing it to react with a molecule of a halogenoalkane .

Safety and Hazards

Hex-5-yn-3-amine is classified as a dangerous substance. It is flammable and can cause severe skin burns and eye damage. It may also cause respiratory irritation and is toxic if swallowed or in contact with skin .

Future Directions

Amines like Hex-5-yn-3-amine have a broad range of applications across chemistry, biology, and materials science. They are used as building blocks in the synthesis of complex molecules, including pharmaceuticals, agrochemicals, and natural products . Future research may focus on developing novel amine-based therapeutics and exploring their applications in sustainable technologies .

Preparation Methods

Synthetic Routes and Reaction Conditions: Hex-5-yn-3-amine can be synthesized through several methods. One common approach involves the reaction of 3-bromo-1-hexyne with ammonia or an amine under suitable conditions. This reaction typically requires a solvent such as ethanol and may be catalyzed by a base like potassium carbonate.

Industrial Production Methods: In an industrial setting, this compound can be produced through a continuous flow process where the reactants are fed into a reactor under controlled temperature and pressure conditions. This method ensures a consistent yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions: Hex-5-yn-3-amine undergoes various chemical reactions, including:

    Oxidation: The alkyne group can be oxidized to form diketones or carboxylic acids.

    Reduction: The alkyne can be reduced to an alkene or alkane using hydrogenation reactions.

    Substitution: The amine group can participate in nucleophilic substitution reactions, forming amides or other derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or osmium tetroxide in the presence of a co-oxidant.

    Reduction: Hydrogen gas with a palladium or platinum catalyst.

    Substitution: Acid chlorides or anhydrides in the presence of a base.

Major Products:

    Oxidation: Formation of diketones or carboxylic acids.

    Reduction: Formation of alkenes or alkanes.

    Substitution: Formation of amides or other nitrogen-containing compounds.

Comparison with Similar Compounds

    Hex-5-yn-1-amine: Similar structure but with the amine group at a different position.

    Pent-4-yn-2-amine: A shorter carbon chain with similar functional groups.

    Hept-6-yn-3-amine: A longer carbon chain with similar functional groups.

Uniqueness: Hex-5-yn-3-amine is unique due to the specific positioning of its functional groups, which imparts distinct reactivity and properties. This makes it particularly valuable in certain synthetic applications and research contexts.

Properties

IUPAC Name

hex-5-yn-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11N/c1-3-5-6(7)4-2/h1,6H,4-5,7H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRSKOUFDYNFCNV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC#C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

97.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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